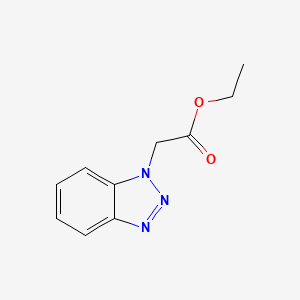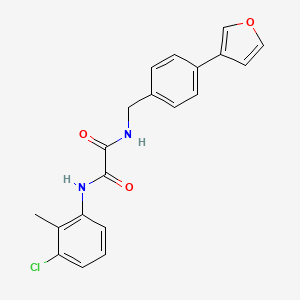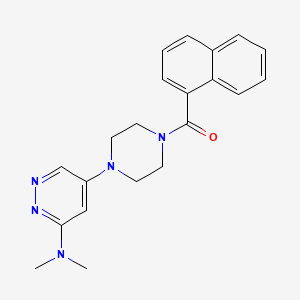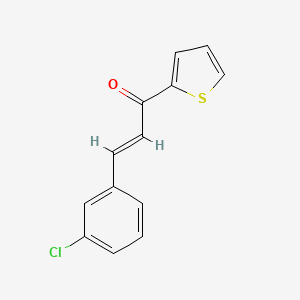
2-(6-Methyl-1H-indazol-1-yl)essigsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-(6-methyl-1H-indazol-1-yl)acetic acid” is a compound that belongs to the class of organic compounds known as indazoles . Indazole is a heterocyclic aromatic organic compound with a rare occurrence in nature . The family of nitrogen-containing heterocycles, especially the structurally diverse indazole nuclei, has aroused great interest in the past as well as in recent years because of its wide variety of biological properties .
Synthesis Analysis
Recent strategies for the synthesis of indazoles include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .
Molecular Structure Analysis
The molecular weight of “2-(6-methyl-1H-indazol-1-yl)acetic acid” is 190.2 . The InChI code is 1S/C10H10N2O2/c1-12-9-4-7 (5-10 (13)14)2-3-8 (9)6-11-12/h2-4,6H,5H2,1H3, (H,13,14) .
Physical and Chemical Properties Analysis
“2-(6-methyl-1H-indazol-1-yl)acetic acid” is a pale-yellow to yellow-brown solid . It has a density of 1.3±0.1 g/cm3 and a boiling point of 390.2±25.0 °C at 760 mmHg .
Wissenschaftliche Forschungsanwendungen
Entzündungshemmende Wirkung
Indazol-Derivate wurden als entzündungshemmend befunden . Daher könnten sie zur Behandlung von Entzündungen, wie zum Beispiel bei Arthritis oder bestimmten Autoimmunerkrankungen, eingesetzt werden.
Antitumor-Aktivität
Indazol-haltige Verbindungen haben sich im Bereich der Onkologie als vielversprechend erwiesen. So wird beispielsweise das Medikament Niraparib, das einen Indazol-Kern enthält, als Antitumormedikament zur Behandlung von rezidivierendem Epithel-Ovarial-, Eileiter- oder primärem Peritoneal-, Brust- und Prostatakrebs eingesetzt .
Antifungale und antibakterielle Aktivität
Indazol-Derivate haben antimykotische und antibakterielle Wirkungen gezeigt . Dies deutet auf eine potenzielle Verwendung bei der Behandlung verschiedener Infektionskrankheiten, die durch Pilze und Bakterien verursacht werden, hin.
Anti-HIV-Aktivität
Einige Indazol-haltige Verbindungen haben Anti-HIV-Aktivitäten gezeigt . Dies deutet auf eine potenzielle Verwendung bei der Behandlung von HIV-Infektionen oder AIDS hin.
Antidiabetische Aktivität
Indazol-haltige Verbindungen wurden als antidiabetisch nachgewiesen . Dies deutet auf eine potenzielle Verwendung bei der Behandlung von Diabetes hin.
Antiarrhythmische Aktivität
Indazol-Derivate wurden als antiarrhythmisch nachgewiesen . Daher könnten sie zur Behandlung bestimmter Herzerkrankungen eingesetzt werden.
Wirkmechanismus
Target of Action
It’s known that indazole derivatives can inhibit, regulate, and/or modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
Indazole derivatives are known to interact with their targets, leading to changes in cellular processes . For instance, the inhibition of kinases can disrupt cell cycle progression, leading to cell death .
Biochemical Pathways
The inhibition of kinases like chk1, chk2, and h-sgk can affect pathways related to cell cycle regulation and cell volume control . The downstream effects of these disruptions can include cell death and changes in cell morphology .
Result of Action
Based on the known effects of indazole derivatives, we can infer that the compound may lead to cell death and changes in cell morphology through its interactions with its targets .
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Indazole derivatives have been found to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions can vary, but they often involve binding to active sites or allosteric sites, leading to changes in the function of the target molecule .
Cellular Effects
Indazole derivatives have been reported to have a wide range of biological activities, including anti-inflammatory, antimicrobial, antiHIV, anticancer, hypoglycemic, antiprotozoal, antihypertensive, and other activities . These effects can influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-(6-methyl-1H-indazol-1-yl)acetic acid is not well-defined. Indazole derivatives have been found to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound is a pale-yellow to yellow-brown solid and is stored at room temperature .
Metabolic Pathways
Indazole derivatives have been found to interact with various enzymes and cofactors, potentially affecting metabolic flux or metabolite levels .
Transport and Distribution
The compound’s solubility in water and other polar solvents suggests that it could be transported and distributed via these mediums .
Subcellular Localization
The compound’s properties suggest that it could potentially interact with various cellular compartments or organelles .
Eigenschaften
IUPAC Name |
2-(6-methylindazol-1-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O2/c1-7-2-3-8-5-11-12(6-10(13)14)9(8)4-7/h2-5H,6H2,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHPSTVZQFRHNML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NN2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-naphthalen-1-ylacetamide](/img/structure/B2452602.png)
![4-(N-butyl-N-methylsulfamoyl)-N-(6-isopropylbenzo[d]thiazol-2-yl)benzamide](/img/structure/B2452604.png)
![(2Z)-6-bromo-2-[(2-cyanophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2452607.png)

![3-[[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino]propanoic acid](/img/structure/B2452614.png)

![[(2S,4S)-1-(5-Chloro-6-fluoropyridin-3-yl)sulfonyl-4-methoxypyrrolidin-2-yl]methanol](/img/structure/B2452617.png)
![1-(2-(4-methoxyphenyl)-2-oxoethyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2452618.png)

![4-[3-(2-fluorophenyl)-4,5,6,7-tetrahydroindazol-2-yl]-N-[(4-methoxyphenyl)methyl]benzamide](/img/structure/B2452621.png)
